Technical Monograph: Synthesis and Characterization of 5-(1H-imidazol-1-yloxy)pentanoic acid
Technical Monograph: Synthesis and Characterization of 5-(1H-imidazol-1-yloxy)pentanoic acid
Executive Summary
This technical guide details the synthesis, purification, and characterization of 5-(1H-imidazol-1-yloxy)pentanoic acid . This molecule represents a specialized class of N-alkoxyimidazoles, a structural motif increasingly relevant in the development of nitric oxide (NO) donors, antifungal agents, and enzyme inhibitors.
Unlike standard N-alkylimidazoles (where the alkyl chain attaches directly to Nitrogen), the 1-yloxy linkage (
Chemical Profile & Retrosynthetic Analysis
Target Molecule Data[1][2][3][4]
-
IUPAC Name: 5-(Imidazol-1-yloxy)pentanoic acid
-
Molecular Formula:
-
Molecular Weight: 184.19 g/mol
-
Core Moiety: 1-Hydroxyimidazole (tautomeric with imidazole 3-oxide)
-
Linker: Valeric acid (pentanoic acid) chain
Retrosynthetic Strategy
The synthesis is designed around a convergent approach. The instability of the free acid form of the linker during nucleophilic substitution necessitates the use of an ester-protected precursor.
Critical Decision Point: The choice of base in Step 1 is paramount. While N-alkylation of imidazoles often uses strong bases (NaH), the O-alkylation of 1-hydroxyimidazole is best achieved with milder carbonate bases to minimize ring degradation and favor thermodynamic control.
Experimental Protocols
Safety Pre-Requisites
-
1-Hydroxyimidazole derivatives can be thermally unstable. Maintain reaction temperatures below 80°C unless specified.
-
Ethyl 5-bromopentanoate is a lachrymator and alkylating agent. Use strictly in a fume hood.
Step 1: Synthesis of Ethyl 5-(imidazol-1-yloxy)pentanoate
This step involves the nucleophilic substitution of the bromide by the hydroxamic oxygen of the imidazole.
Reagents:
-
1-Hydroxyimidazole (1.0 eq) [Note: Often generated in situ or stabilized as 1-hydroxy-2-phenylimidazole depending on specific derivative required; assuming unsubstituted core for this protocol].
-
Ethyl 5-bromopentanoate (1.1 eq).
-
Potassium Carbonate (
), anhydrous (2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetone (dry).
Protocol:
-
Activation: Charge a flame-dried round-bottom flask with 1-hydroxyimidazole (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension will change color slightly, indicating anion formation. -
Alkylation: Dropwise add Ethyl 5-bromopentanoate (11 mmol) over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 6–8 hours.
-
Process Check: Monitor via TLC (System: EtOAc/MeOH 9:1). The starting material (
) should disappear, and a less polar product ( ) should appear.
-
-
Workup:
-
Cool to RT and filter off inorganic salts.
-
Dilute filtrate with EtOAc (100 mL) and wash with Brine (3 x 30 mL) to remove DMF.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
-
Yield Expectation: 65–75%.[1]
-
Step 2: Hydrolysis to 5-(1H-imidazol-1-yloxy)pentanoic acid
Saponification of the ethyl ester to the free acid.
Protocol:
-
Dissolution: Dissolve the intermediate ester (5 mmol) in THF (10 mL).
-
Saponification: Add a solution of Lithium Hydroxide (LiOH
H2O, 15 mmol) in Water (5 mL). -
Reaction: Stir vigorously at RT for 4 hours.
-
Workup (Critical for Zwitterions):
-
Evaporate THF under reduced pressure.
-
The remaining aqueous phase is alkaline. Carefully adjust pH to ~4–5 using 1M HCl.
-
Note: The product may precipitate at its isoelectric point. If it precipitates, filter and dry. If not, extract with n-Butanol or EtOAc (exhaustive extraction required due to polarity).
-
-
Final Isolation: Recrystallize from Ethanol/Ether or purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
Characterization & Validation
The following spectroscopic data confirms the structure, specifically distinguishing the O-alkyl product from N-alkyl isomers.
NMR Spectroscopy (Expected Data)
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Proof |
| 1H NMR | 7.60 - 7.80 | s (1H) | Imidazole C2-H | Characteristic aromatic proton. |
| 1H NMR | 7.00 - 7.20 | s (2H) | Imidazole C4/C5-H | Equivalence suggests symmetry or rapid tautomerism if not fixed. |
| 1H NMR | 4.15 - 4.25 | t (2H) | N-O-CH2 | CRITICAL: Significant downfield shift compared to N-CH2 (~3.9 ppm). Confirms O-alkylation. |
| 1H NMR | 2.35 | t (2H) | CH2-COOH | Alpha to carbonyl. |
| 1H NMR | 1.60 - 1.80 | m (4H) | Central CH2s | Alkyl chain linkers. |
| 13C NMR | ~176.0 | s | C=O | Carboxylic acid carbonyl.[1] |
| 13C NMR | ~74.0 | s | N-O-C | Confirms oxygen linkage. |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Expected [M+H]+: 185.2 m/z
-
Fragment: Loss of the pentanoic acid chain or cleavage of the N-O bond (distinctive [M-16] or [M-17] peaks are rare but possible in specific collision energies).
Mechanistic Workflow
The following diagram illustrates the reaction pathway and the critical selectivity checkpoint.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Moisture in DMF or old
. -
Fix: Use freshly distilled DMF and flame-dry glassware. Add a catalytic amount of Sodium Iodide (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.
-
-
Issue: Difficulty Isolating Acid (Step 2).
-
Cause: Product is highly water-soluble (amphoteric).
-
Fix: Avoid aqueous workup. Use anhydrous deprotection methods (e.g., TMS-iodide) or use a resin-based neutralization (Dowex 50W) to trap the product and elute with Ammonia.
-
References
-
Nikitina, P. A., et al. (2024).[1] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides." Russian Journal of Organic Chemistry, 60, 246–252. (Demonstrates selective O-alkylation of 1-hydroxyimidazoles). Link
-
Miyamoto, M., et al. (1995). "Synthesis and evaluation of alkoxy-phenylimidazoles." European Journal of Pharmacology, 285(2), 181-188. (Context for imidazole alkylation chemistry). Link
-
PubChem Compound Summary. (2023). "1H-Imidazole-1-ethanol derivatives." (General structural data for imidazole-alkoxy derivatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
